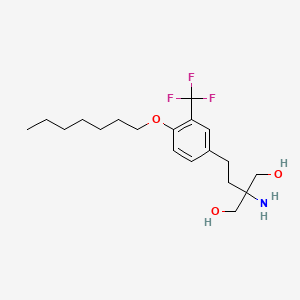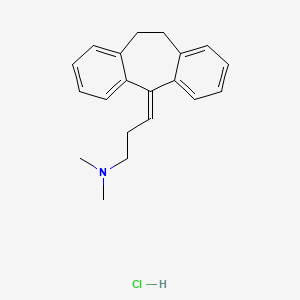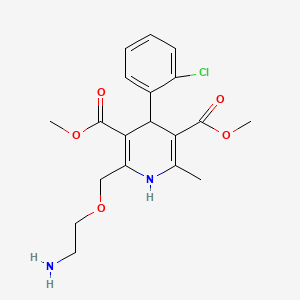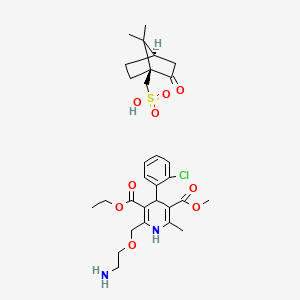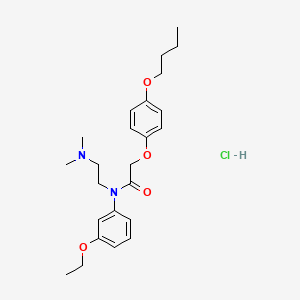
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Herbicide Metabolism and Carcinogenicity Studies : Research has explored the metabolism of various chloroacetamide herbicides, including their carcinogenic potential in rats and the role of complex metabolic activation pathways leading to DNA-reactive products. Human and rat liver microsomes have been studied for their role in metabolizing these compounds, revealing differences in metabolic rates and pathways between species (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism and Mode of Action Studies : Radiosynthesis methods have been developed for chloroacetamide herbicides and related compounds, facilitating studies on their metabolism and mode of action. This includes methods like reductive dehalogenation with tritium gas for generating high specific activity compounds (Latli & Casida, 1995).
Synthesis and Evaluation for Medical Applications : A series of N-(4-amino-2-butynyl)acetamides, structurally similar to the compound , were synthesized and evaluated for their inhibitory activity on detrusor contraction, indicating potential medical applications (Take et al., 1992).
Biodegradation and Environmental Impact Assessment : Studies have been conducted on the biodegradation of chloroacetamide herbicides, including the role of the cytochrome P450 system in this process. These studies are crucial for understanding the environmental impact and degradation pathways of these herbicides (Wang et al., 2015).
Synthesis and Characterization of Derivatives : Research on the synthesis and characterization of various derivatives of chloroacetamide compounds has been conducted, providing insights into their potential applications and properties (Olszewska, Tarasiuk, & Pikus, 2009).
Detection and Analysis in Agricultural Settings : Methods have been developed for detecting residues of acetamide herbicides in crops, which is essential for ensuring food safety and understanding the environmental persistence of these compounds (Nortrup, 1997).
Investigation of Anticancer, Anti-Inflammatory, and Analgesic Properties : Some acetamide derivatives have been synthesized and investigated for their potential anticancer, anti-inflammatory, and analgesic activities, highlighting the diverse potential applications of these compounds in medical research (Rani et al., 2014).
Propriétés
Numéro CAS |
27468-68-4 |
|---|---|
Nom du produit |
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride |
Formule moléculaire |
C24H35ClN2O4 |
Poids moléculaire |
451 g/mol |
Nom IUPAC |
2-(4-butoxyphenoxy)-N-[2-(dimethylamino)ethyl]-N-(3-ethoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C24H34N2O4.ClH/c1-5-7-17-29-21-11-13-22(14-12-21)30-19-24(27)26(16-15-25(3)4)20-9-8-10-23(18-20)28-6-2;/h8-14,18H,5-7,15-17,19H2,1-4H3;1H |
Clé InChI |
HRNKLYSRKFRIQO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(C)C)C2=CC(=CC=C2)OCC.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, 2-(p-butoxyphenoxy)-N-(2-(dimethylamino)ethyl)-N-(m-ethoxyphenyl)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



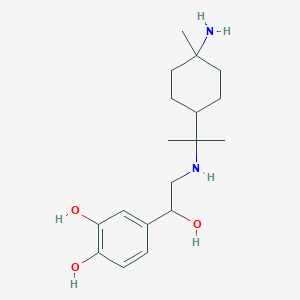
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)
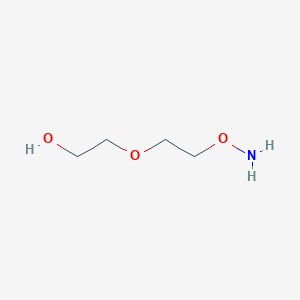

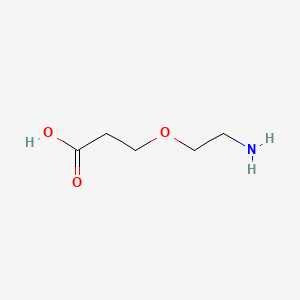
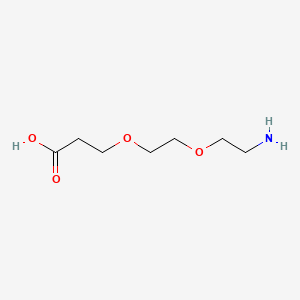

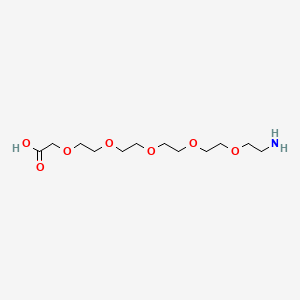
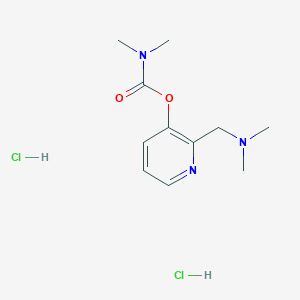
![Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine](/img/structure/B1664906.png)
